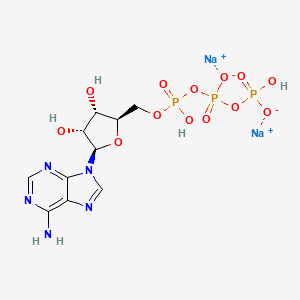
ATP (disodium salt)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It serves as the primary energy carrier in all living organisms, facilitating various cellular processes such as muscle contraction, nerve impulse propagation, and chemical synthesis . ATP (disodium salt) is a nucleotide composed of three main components: a nitrogenous base (adenine), a sugar (ribose), and three phosphate groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
ATP (disodium salt) can be synthesized through several methods. One common approach involves the enzymatic phosphorylation of adenosine diphosphate (ADP) using ATP synthase . This process typically occurs in the mitochondria of cells during oxidative phosphorylation. In a laboratory setting, ATP can be prepared by dissolving adenosine 5’-triphosphate disodium salt in distilled water and adjusting the pH with potassium hydroxide (KOH) .
Industrial Production Methods
Industrial production of ATP (disodium salt) often involves microbial fermentation. Microorganisms such as Escherichia coli are genetically engineered to overproduce ATP, which is then extracted and purified . This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
ATP (disodium salt) undergoes various chemical reactions, including hydrolysis, phosphorylation, and oxidation-reduction reactions .
Common Reagents and Conditions
Hydrolysis: ATP is hydrolyzed to adenosine diphosphate (ADP) and inorganic phosphate (Pi) in the presence of water and specific enzymes.
Phosphorylation: ATP donates a phosphate group to other molecules, a process catalyzed by kinases.
Oxidation-Reduction: ATP can be involved in redox reactions, particularly in the electron transport chain where it is synthesized from ADP and Pi.
Major Products Formed
The primary products formed from ATP reactions include ADP, adenosine monophosphate (AMP), and inorganic phosphate . These products are crucial intermediates in various metabolic pathways.
Scientific Research Applications
ATP (disodium salt) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various biochemical assays and reactions.
Biology: Essential for studying cellular metabolism, energy transfer, and signal transduction.
Medicine: Investigated for its potential therapeutic effects in conditions such as ischemia and heart failure.
Industry: Utilized in the production of bioluminescent assays for detecting microbial contamination.
Mechanism of Action
ATP (disodium salt) functions by storing and transporting chemical energy within cells . It is produced primarily in the mitochondria through oxidative phosphorylation, catalyzed by ATP synthase . ATP releases energy when its terminal phosphate bond is hydrolyzed, converting it to ADP or AMP . This energy is then used to drive various cellular processes, including muscle contraction, active transport, and biosynthetic reactions .
Comparison with Similar Compounds
Similar Compounds
Adenosine diphosphate (ADP): Similar to ATP but with two phosphate groups.
Adenosine monophosphate (AMP): Contains one phosphate group and is involved in energy metabolism and nucleotide synthesis.
Nicotinamide adenine dinucleotide (NADH): Another important energy carrier involved in redox reactions and ATP production.
Uniqueness of ATP (disodium salt)
ATP (disodium salt) is unique due to its role as the primary energy currency in cells. Unlike ADP and AMP, ATP contains three phosphate groups, allowing it to store and release more energy . Additionally, ATP is involved in a broader range of cellular processes compared to NADH, which is primarily focused on redox reactions .
Properties
Molecular Formula |
C10H14N5Na2O13P3 |
|---|---|
Molecular Weight |
551.14 g/mol |
IUPAC Name |
disodium;[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C10H16N5O13P3.2Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);;/q;2*+1/p-2/t4-,6-,7-,10-;;/m1../s1 |
InChI Key |
TTWYZDPBDWHJOR-IDIVVRGQSA-L |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O)N.[Na+].[Na+] |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O)N.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


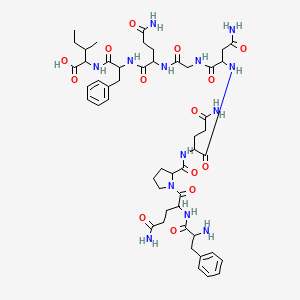
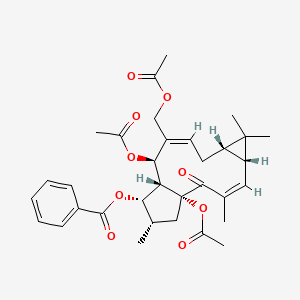
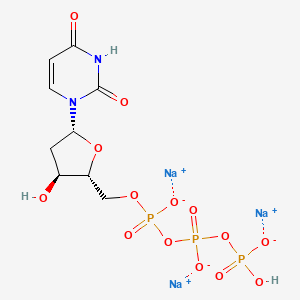
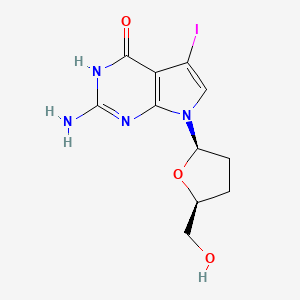
![(2S)-N-[(2S)-6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13,16-dibenzyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide;methane](/img/structure/B10831778.png)
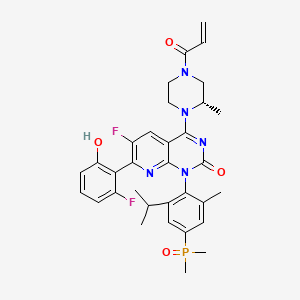
![[(2R,4S,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate;methane](/img/structure/B10831786.png)
![[(1R,3E,5R,7S,9Z,12R,13S,14S)-1,11-diacetyloxy-10-(acetyloxymethyl)-3,6,6,14-tetramethyl-2-oxo-13-tricyclo[10.3.0.05,7]pentadeca-3,9-dienyl] benzoate](/img/structure/B10831790.png)
![disodium;[[[(2R,4S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B10831796.png)

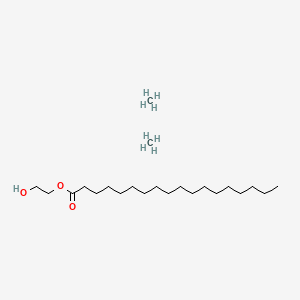
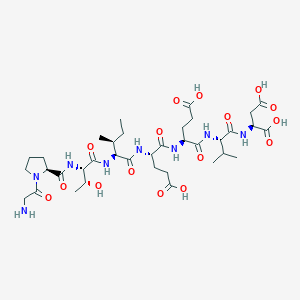
![diamino [(1R,2S,4S,5S)-2-diaminooxyphosphoryloxy-4-[2-iodo-6-(methylamino)purin-9-yl]-1-bicyclo[3.1.0]hexanyl]methyl phosphate](/img/structure/B10831824.png)
![3-(2-amino-[1,3]thiazolo[5,4-b]pyridin-5-yl)-N-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B10831830.png)
